molecular formula C24H23N3O2 B11570362 (3E)-1-methyl-3-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

(3E)-1-methyl-3-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11570362
M. Wt: 385.5 g/mol
InChI Key: XVJDOOBZDJXAFW-XSFVSMFZSA-N
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Description

(3E)-1-METHYL-3-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique indole-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-METHYL-3-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyrrolidine and oxo groups. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-METHYL-3-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

(3E)-1-METHYL-3-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-1-METHYL-3-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds with similar indole-based structures, such as tryptophan and serotonin.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as nicotine and proline.

Uniqueness

(3E)-1-METHYL-3-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

(3E)-1-methyl-3-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]indol-2-one

InChI

InChI=1S/C24H23N3O2/c1-25-21-10-4-3-9-19(21)20(24(25)29)14-17-15-27(22-11-5-2-8-18(17)22)16-23(28)26-12-6-7-13-26/h2-5,8-11,14-15H,6-7,12-13,16H2,1H3/b20-14+

InChI Key

XVJDOOBZDJXAFW-XSFVSMFZSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5)C1=O

Origin of Product

United States

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